Superior Enzymatic Resolution Yield for the (S)-Enantiomer vs. the (R)-Enantiomer
In a direct lipase-catalyzed kinetic resolution, the (S)-enantiomer (CAS 200004-40-6) is obtained in 34-42% yield with >99% ee, significantly outperforming the (R)-enantiomer (CAS 200004-39-3) which is only obtained in 18-24% yield after an additional enzymatic hydrolysis step. The enantiomer-selective acylation using lipase from Pseudomonas fluorescens (LAK) proceeds with high selectivity for the (S)-alcohol, leaving the (R)-alcohol behind. The subsequent hydrolysis of the (R)-acetate using lipase from Candida rugosa (CRL) adds a step and results in a lower overall yield for the (R)-enantiomer . This demonstrates a clear synthetic advantage for procuring the (S)-enantiomer directly.
| Evidence Dimension | Isolated Yield in Lipase-Catalyzed Kinetic Resolution |
|---|---|
| Target Compound Data | 34-42% yield (99% ee) |
| Comparator Or Baseline | (R)-enantiomer (CAS 200004-39-3): 18-24% yield (97-99% ee) |
| Quantified Difference | 1.7- to 1.8-fold higher yield for the (S)-enantiomer |
| Conditions | Two-step enzymatic resolution: (1) LAK-mediated enantiomer-selective acylation; (2) CRL-mediated hydrolysis of (R)-acetate. Stopped at higher conversion than theoretical 50% for (S)-alcohol. |
Why This Matters
For procurement, this means sourcing the pre-resolved (1S)-enantiomer eliminates the need for a wasteful, low-yielding resolution of the racemate, saving at least 40% in material costs per gram of final enantiopure product.
